molecular formula C13H12ClN3O2 B3843716 (4E)-2-(3-chlorophenyl)-4-(hydroxyimino)-4,5,6,7-tetrahydro-1H-benzimidazol-1-ol

(4E)-2-(3-chlorophenyl)-4-(hydroxyimino)-4,5,6,7-tetrahydro-1H-benzimidazol-1-ol

Cat. No.: B3843716
M. Wt: 277.70 g/mol
InChI Key: TUXQFHQYTAFZJG-MHWRWJLKSA-N
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Description

(4E)-2-(3-chlorophenyl)-4-(hydroxyimino)-4,5,6,7-tetrahydro-1H-benzimidazol-1-ol is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-(3-chlorophenyl)-4-(hydroxyimino)-4,5,6,7-tetrahydro-1H-benzimidazol-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloroaniline and o-phenylenediamine.

    Cyclization: The initial step involves the cyclization of o-phenylenediamine with a suitable aldehyde or ketone to form the benzimidazole core.

    Hydroxyimino Formation: The hydroxyimino group is introduced by reacting the benzimidazole derivative with hydroxylamine under acidic or basic conditions.

    Final Product: The final product is obtained after purification, typically through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Optimization of Reaction Conditions: Including temperature, pressure, and solvent choice to maximize efficiency.

    Purification Techniques: Such as distillation, crystallization, and chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of new materials with specific properties.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Antimicrobial Activity: Potential use as an antimicrobial agent.

Medicine

    Therapeutic Agents: Investigated for its potential as a therapeutic agent in treating various diseases.

    Drug Development: Used as a lead compound in drug development.

Industry

    Chemical Synthesis: Utilized in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (4E)-2-(3-chlorophenyl)-4-(hydroxyimino)-4,5,6,7-tetrahydro-1H-benzimidazol-1-ol involves:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways Involved: Modulating biochemical pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds with similar structures and biological activities.

    Hydroxyimino Compounds: Compounds containing the hydroxyimino functional group.

Uniqueness

    Structural Features: The unique combination of the benzimidazole core and hydroxyimino group.

    Biological Activity: Distinct biological activities compared to other similar compounds.

Properties

IUPAC Name

(NE)-N-[2-(3-chlorophenyl)-1-hydroxy-6,7-dihydro-5H-benzimidazol-4-ylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O2/c14-9-4-1-3-8(7-9)13-15-12-10(16-18)5-2-6-11(12)17(13)19/h1,3-4,7,18-19H,2,5-6H2/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXQFHQYTAFZJG-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=NO)C1)N=C(N2O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(/C(=N/O)/C1)N=C(N2O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4E)-2-(3-chlorophenyl)-4-(hydroxyimino)-4,5,6,7-tetrahydro-1H-benzimidazol-1-ol
Reactant of Route 2
(4E)-2-(3-chlorophenyl)-4-(hydroxyimino)-4,5,6,7-tetrahydro-1H-benzimidazol-1-ol
Reactant of Route 3
Reactant of Route 3
(4E)-2-(3-chlorophenyl)-4-(hydroxyimino)-4,5,6,7-tetrahydro-1H-benzimidazol-1-ol
Reactant of Route 4
(4E)-2-(3-chlorophenyl)-4-(hydroxyimino)-4,5,6,7-tetrahydro-1H-benzimidazol-1-ol

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